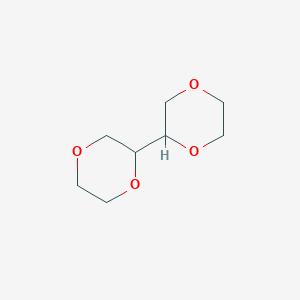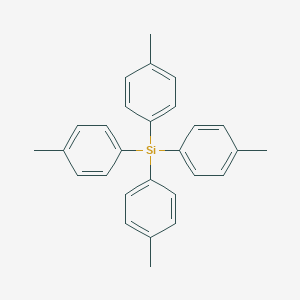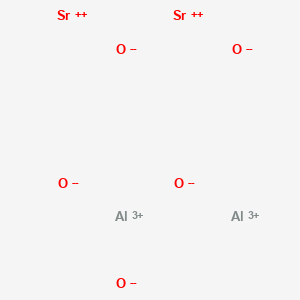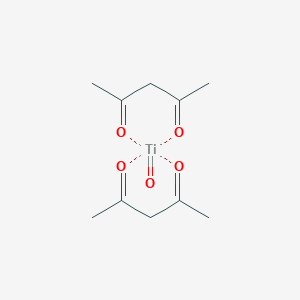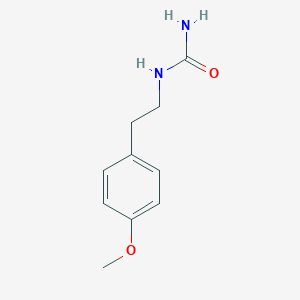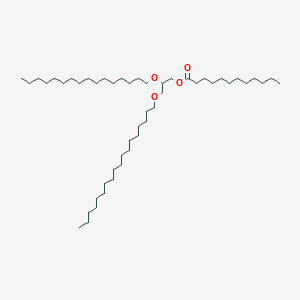
(2-Hexadecoxy-3-octadecoxypropyl) dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hexadecoxy-3-octadecoxypropyl) dodecanoate, commonly known as HOPDA, is a lipid molecule that has gained significant attention in recent years due to its potential applications in scientific research. HOPDA is a synthetic lipid that has a unique structure with two long hydrocarbon chains and a polar head group. This structure makes HOPDA an ideal candidate for use in various scientific applications, including drug delivery, cell membrane studies, and lipidomics.
Mécanisme D'action
The mechanism of action of HOPDA is not fully understood. However, it is believed that HOPDA interacts with cell membranes, altering their properties and affecting cellular processes. HOPDA has been shown to induce changes in membrane fluidity, which can affect the activity of membrane proteins. HOPDA can also affect the permeability of cell membranes, allowing for the uptake of hydrophobic molecules.
Effets Biochimiques Et Physiologiques
HOPDA has been shown to have various biochemical and physiological effects. HOPDA has been shown to induce changes in lipid metabolism, affecting the levels of various lipids in cells. HOPDA has also been shown to affect the activity of various enzymes, including acetylcholinesterase and lipase. HOPDA has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HOPDA is its unique structure, which makes it an ideal candidate for various scientific applications. HOPDA is also relatively stable, making it easy to handle and store. However, HOPDA is relatively expensive compared to other lipids, which can be a limitation for some experiments. HOPDA can also be difficult to synthesize, which can limit its availability.
Orientations Futures
There are various future directions for research on HOPDA. One potential direction is the use of HOPDA in drug delivery systems. HOPDA can be used as a carrier for hydrophobic drugs, improving their solubility and bioavailability. Another potential direction is the use of HOPDA in lipidomics. HOPDA can be used as a standard for lipid analysis, allowing for more accurate and reliable lipid profiling. Finally, the interaction between HOPDA and cell membranes is not fully understood, and further research is needed to elucidate the mechanism of action of HOPDA.
Méthodes De Synthèse
HOPDA can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of HOPDA involves the reaction of dodecanoic acid with 3-chloro-1-propanol and subsequent reaction with hexadecanol and octadecanol. Enzymatic synthesis of HOPDA involves the use of lipases to catalyze the reaction between dodecanoic acid and the two alcohols.
Applications De Recherche Scientifique
HOPDA has various potential applications in scientific research. One of the most significant applications of HOPDA is in drug delivery. HOPDA can be used as a carrier for hydrophobic drugs, improving their solubility and bioavailability. HOPDA can also be used in cell membrane studies, where it can mimic the natural phospholipids present in cell membranes. This allows for a better understanding of the interactions between membrane proteins and lipids. HOPDA can also be used in lipidomics, where it can be used as a standard for lipid analysis.
Propriétés
Numéro CAS |
10322-47-1 |
|---|---|
Nom du produit |
(2-Hexadecoxy-3-octadecoxypropyl) dodecanoate |
Formule moléculaire |
C49H98O4 |
Poids moléculaire |
751.3 g/mol |
Nom IUPAC |
(2-hexadecoxy-3-octadecoxypropyl) dodecanoate |
InChI |
InChI=1S/C49H98O4/c1-4-7-10-13-16-19-21-23-25-26-27-29-32-35-38-41-44-51-46-48(47-53-49(50)43-40-37-34-31-18-15-12-9-6-3)52-45-42-39-36-33-30-28-24-22-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 |
Clé InChI |
DITSJCRPKKTEMA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




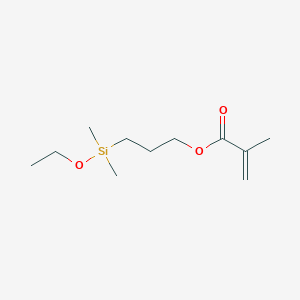
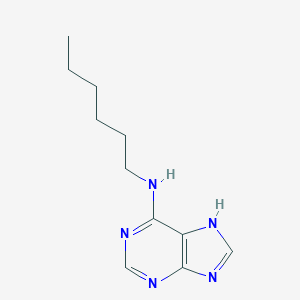
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)



